molecular formula C5H12ClNO3 B2633119 (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride CAS No. 956902-65-1

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride

Cat. No.: B2633119
CAS No.: 956902-65-1
M. Wt: 169.61
InChI Key: ASBCITMWTLYRBD-FLGKMABCSA-N
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Description

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is a chemical compound with a unique structure characterized by a cyclopentane ring substituted with amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Amino and hydroxyl groups are introduced through a series of reactions, including reduction, substitution, and protection-deprotection steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:

    Large-Scale Reactions: Conducting reactions in large reactors with controlled temperature and pressure conditions.

    Automated Purification: Utilizing automated systems for purification to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions may produce various substituted cyclopentane compounds.

Scientific Research Applications

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of cyclopentane derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups, leading to various biological effects.

Comparison with Similar Compounds

    (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol: The non-hydrochloride form of the compound.

    (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol Acetate: A derivative with an acetate group instead of a hydrochloride.

    (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol Phosphate: A derivative with a phosphate group.

Uniqueness: (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

(1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCITMWTLYRBD-FLGKMABCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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